

Introduction: Situating 3-Methylcyclohexanone in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylcyclohexanone

Cat. No.: B152366

[Get Quote](#)

3-Methylcyclohexanone (CAS 591-24-2) is a chiral cyclic ketone that serves as a versatile building block in organic synthesis.^[1] Its structure, a cyclohexanone ring bearing a methyl group at the β -position to the carbonyl, presents a unique chemical landscape for researchers. Unlike its 2-methyl counterpart, the reactivity of **3-methylcyclohexanone** is defined by a nuanced and often challenging lack of regioselectivity in enolate formation, a characteristic that demands a sophisticated understanding for its effective utilization.^[2] This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and practical applications, offering field-proven insights for professionals in research and drug development.

Caption: Figure 1: Structure of 3-Methylcyclohexan-1-one.

Core Physicochemical & Spectroscopic Data

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its application in experimental work. **3-Methylcyclohexanone** is a clear, colorless to faintly yellow liquid at room temperature.^[3]

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key quantitative data for **3-methylcyclohexanone**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C₇H₁₂O	[3]
Molecular Weight	112.17 g/mol	[3]
CAS Number	591-24-2	[4]
IUPAC Name	3-methylcyclohexan-1-one	[3]
Density	0.914 - 0.919 g/mL at 25 °C	[3] [5]
Boiling Point	168 - 170 °C	[1] [6]
Melting Point	-73.5 °C	[3]
Refractive Index (n _{20/D})	1.440 - 1.450	[1] [5]
Flash Point	48 °C (118.4 °F)	[7]

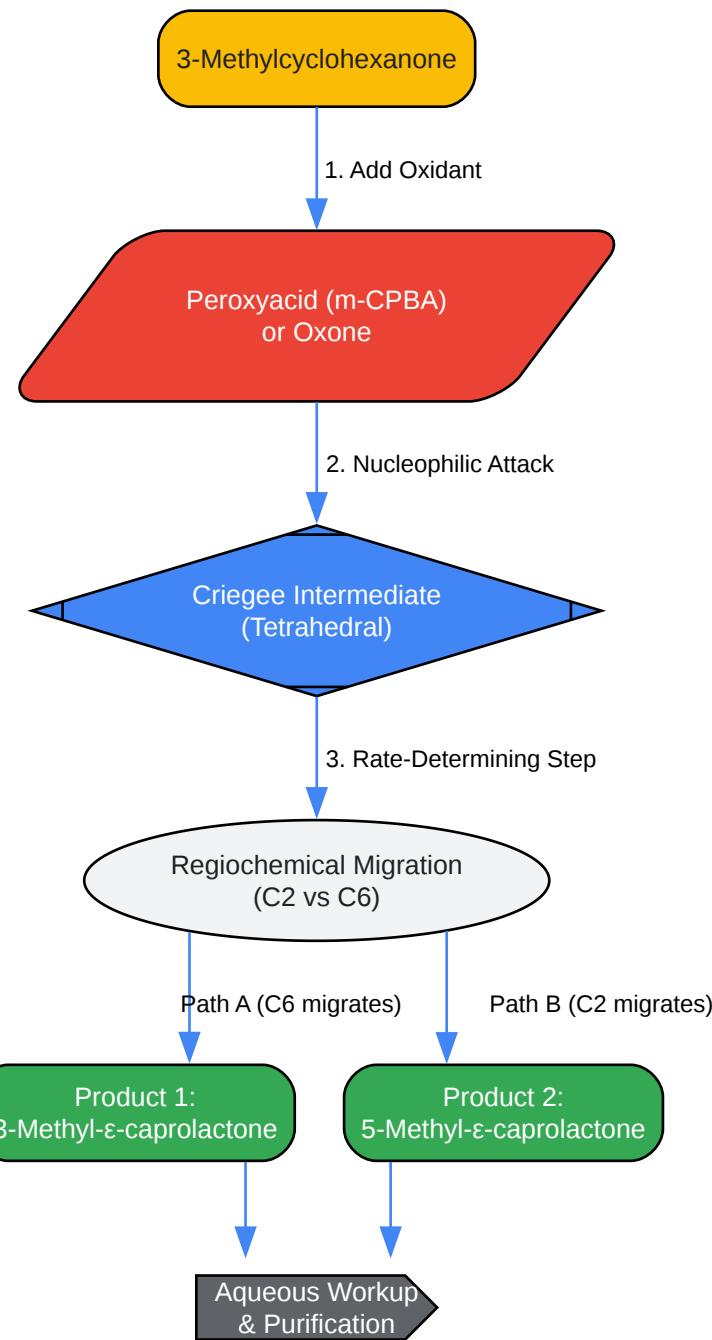
| Solubility | Insoluble in water; soluble in oils [\[3\]](#) |

Table 2: Key Spectroscopic Data

Spectroscopic Method	Key Features and Assignments	Source(s)
IR Spectroscopy	Strong, sharp absorption band around 1714 cm^{-1} corresponding to the C=O (ketone) stretching vibration.	[8][9]
^1H NMR Spectroscopy	Complex multiplets in the aliphatic region (approx. 1.2-2.5 ppm) for the ring protons. A doublet around 1.0 ppm for the methyl (CH_3) group protons.	[8]
^{13}C NMR Spectroscopy	A signal in the downfield region (>200 ppm) for the carbonyl carbon. Signals in the aliphatic region (approx. 20-50 ppm) for the ring and methyl carbons.	[10]

| Mass Spectrometry (EI) | Molecular ion peak (M^+) at $\text{m/z} = 112$. Characteristic fragmentation patterns for cyclic ketones. ||[4][11] |

Key Chemical Transformations & Mechanistic Insights


The reactivity of **3-methylcyclohexanone** is dominated by the chemistry of its carbonyl group and the adjacent α -carbons. The position of the methyl group profoundly influences the outcomes of reactions involving enolate intermediates.

Enolate Formation: The Challenge of Regioselectivity

The formation of an enolate is the critical first step for a vast array of carbon-carbon bond-forming reactions, including alkylations and aldol condensations. In unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.

- Kinetic Enolate: Formed by the rapid removal of the most sterically accessible α -proton. This typically requires a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[12]
- Thermodynamic Enolate: The more stable enolate, which has a more substituted double bond. Its formation is favored under equilibrium conditions, using a smaller, strong base (e.g., NaH or NaOR) at higher temperatures.[12]

For **3-methylcyclohexanone**, the α -carbons are at the C2 and C6 positions. Deprotonation can occur at either site. However, unlike 2-methylcyclohexanone where the methyl group directly influences the steric and electronic environment of one α -position, the β -methyl group in **3-methylcyclohexanone** has a much weaker directing effect. Consequently, treatment with a base often leads to a non-selective deprotonation, yielding a mixture of the $\Delta^{2,3}$ - and $\Delta^{1,6}$ -enolates. This lack of regioselectivity is a critical experimental consideration, as it typically results in a mixture of products.[2]

[Click to download full resolution via product page](#)

Caption: Figure 3: Workflow for the Baeyer-Villiger oxidation of **3-methylcyclohexanone**.

Synthesis and Applications

3-Methylcyclohexanone can be synthesized through various routes, including the oxidation of 3-methylcyclohexanol using oxidizing agents like chromic acid. [13] Another method involves

the intramolecular aldol condensation of heptane-2,6-dione, followed by catalytic hydrogenation of the resulting enone. [13] Its applications are diverse:

- Flavor and Fragrance: It is used as a flavoring agent in foods and as an ingredient in the fragrance industry due to its characteristic odor. [1][3]* Chiral Building Block: As a chiral molecule, it is a valuable starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals. [1]* Organic Synthesis: It serves as a precursor in various synthetic pathways, although its utility can be complicated by the regioselectivity issues discussed previously. [8]

Safety and Handling

3-Methylcyclohexanone is classified as a flammable liquid and vapor. [3][14] It may cause skin and eye irritation. [14] Standard laboratory safety protocols should be strictly followed when handling this chemical.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Experimental Protocols

The following protocols are representative examples of common transformations involving **3-methylcyclohexanone**.

Protocol 1: Reduction of 3-Methylcyclohexanone with Sodium Borohydride

Objective: To synthesize 3-methylcyclohexanol via hydride reduction.

Methodology:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve **3-methylcyclohexanone** (5.61 g, 50 mmol) in methanol (25 mL).
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
- Reagent Addition: While maintaining the temperature, add sodium borohydride (NaBH₄) (0.95 g, 25 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. [16]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexanol product.
- Purification: The product can be purified further by distillation if necessary.

Protocol 2: Baeyer-Villiger Oxidation using m-CPBA

Objective: To synthesize the isomeric mixture of methyl- ϵ -caprolactones.

Methodology:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve **3-methylcyclohexanone** (5.61 g, 50 mmol) in dichloromethane (DCM) (50 mL).

- Buffering: Add sodium bicarbonate (NaHCO_3) (8.4 g, 100 mmol) to the solution. Causality Note: The bicarbonate buffer is essential to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed side reactions.
- Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12.3 g, ~55 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.
- Workup: Filter the reaction mixture to remove the solids (sodium bicarbonate and m-chlorobenzoic acid sodium salt).
- Washing: Transfer the filtrate to a separatory funnel and wash with 10% sodium sulfite (Na_2SO_3) solution (2 x 30 mL) to destroy excess peroxide, followed by saturated NaHCO_3 solution (2 x 30 mL), and finally brine (30 mL).
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and remove the DCM under reduced pressure.
- Analysis: The resulting crude oil is a mixture of 3-methyl- and 5-methyl- ϵ -caprolactone. The product ratio can be determined by ^1H NMR or GC analysis. [17]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11567, **3-Methylcyclohexanone**.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83384, **(+)-3-Methylcyclohexanone**.
- Stork, G., & d'Angelo, J. (1974). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Organic Syntheses, 54, 39. doi:10.15227/orgsyn.054.0039.
- The Good Scents Company (n.d.). 3-methyl cyclohexanone.
- ChemSynthesis (n.d.). **3-methylcyclohexanone**.
- Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (1989). An efficient synthesis of optically pure (S)-(-)-**3-methylcyclohexanone**. The Journal of Organic Chemistry, 54(9), 2213–2214. [Link]
- NIST (n.d.). Cyclohexanone, 3-methyl-. In NIST Chemistry WebBook.

- Shobe, D. (2019). What is the formation of the compound 3-methyl cyclohexanone? Quora.
- Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica.
- Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Filo (2023). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en...
- Xia, C., et al. (2017). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. ResearchGate.
- LibreTexts Chemistry (2023). Reductions using NaBH4, LiAlH4.
- Negishi, E., & Chatterjee, S. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
- Gauth (n.d.). Aldol condensation between two molecules of 3 -methylcyclohexanone can lead to a mixture...
- The Organic Chemistry Tutor (2014, April 29). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Made Easy! [Video]. YouTube. [Link]
- Wikipedia contributors. (2024, January 5). Aldol condensation. In Wikipedia, The Free Encyclopedia.
- Soderberg, T. (n.d.). CHEM 330 Topics Discussed on Oct 19.
- Organic Chemistry Portal (n.d.). Baeyer-Villiger Oxidation.
- PharmaXChange.info (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone.
- Wikipedia contributors. (2023, December 13). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia.
- Chegg (n.d.). Aldol condensation of **3-methylcyclohexanone** leads to a mixture of two enone products...
- NIST (n.d.). Cyclohexanone, 3-methyl- IR Spectrum. In NIST Chemistry WebBook.
- Chemistry Steps (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- CPACheM (2024). Safety data sheet: **3-Methylcyclohexanone**.
- LibreTexts Chemistry (2023). Mixed Aldol Reactions.
- Professor Dave Explains (2020, April 3).
- Fisher Scientific (2025). SAFETY DATA SHEET: **3-Methylcyclohexanone** (Canada).
- Leah4sci (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
- NIST (n.d.). Cyclohexanone, 3-methyl- Mass spectrum (electron ionization). In NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 5. 3-methyl cyclohexanone, 591-24-2 [thegoodsentscompany.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 10. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. fishersci.com [fishersci.com]
- 15. fr.cpachem.com [fr.cpachem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- To cite this document: BenchChem. [Introduction: Situating 3-Methylcyclohexanone in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152366#3-methylcyclohexanone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com